17-trans Prostaglandin F3alpha

Isomer discrimination Analytical reference standard Stereochemistry

17-trans Prostaglandin F3α (17-trans-PGF3α; CAS 211100-24-2) is a chemically defined double bond isomer of Prostaglandin F3α (PGF3α) that features a trans (E) configuration at the C-17 position, distinguishing it from the cis (Z) configuration found in the naturally occurring PGF3α. The compound serves as a potential metabolite of trans dietary fatty acids and has been characterized as a reference standard with specified purity (≥98%) and physicochemical properties.

Molecular Formula C20H32O5
Molecular Weight 352.5
CAS No. 211100-24-2
Cat. No. B593261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-trans Prostaglandin F3alpha
CAS211100-24-2
Synonyms17-trans PGF3α
Molecular FormulaC20H32O5
Molecular Weight352.5
Structural Identifiers
SMILESCCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
InChIKeySAKGBZWJAIABSY-XYJRQBLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-trans Prostaglandin F3α (CAS 211100-24-2): A Distinct Double Bond Isomer for Prostaglandin Pathway Research


17-trans Prostaglandin F3α (17-trans-PGF3α; CAS 211100-24-2) is a chemically defined double bond isomer of Prostaglandin F3α (PGF3α) that features a trans (E) configuration at the C-17 position, distinguishing it from the cis (Z) configuration found in the naturally occurring PGF3α . The compound serves as a potential metabolite of trans dietary fatty acids and has been characterized as a reference standard with specified purity (≥98%) and physicochemical properties . Notably, multiple authoritative vendors including Cayman Chemical explicitly state that "there are no published reports on the biological activity of this compound" , which establishes a critical baseline: this compound is primarily positioned as an analytical reference standard and isomer-specific tool rather than a biologically validated therapeutic agent. The distinction lies not in demonstrated pharmacology but in its structural identity as the 17-trans isomer, making it essential for isomer discrimination studies, metabolic pathway elucidation, and as a negative or comparative control where stereochemical configuration at C-17 is the variable of interest .

Why Generic Substitution Fails for 17-trans Prostaglandin F3α (CAS 211100-24-2): Stereochemical Identity Dictates Experimental Utility


Substituting 17-trans Prostaglandin F3α with its parent compound PGF3α (CAS 745-64-2) or other prostaglandin F-series analogs is scientifically invalid due to the distinct C-17 stereochemistry that defines this compound's entire analytical and experimental utility. While PGF3α possesses a cis (Z) double bond at the 17-position and exhibits measurable albeit low biological activity, the 17-trans isomer lacks documented biological activity entirely and is utilized specifically for isomer discrimination, as a negative control in receptor binding studies, or as a potential metabolite tracer for trans fatty acid pathways . The differential receptor binding profile of PGF3α—exhibiting only 25% affinity at the ovine luteal FP receptor compared to PGF2α—demonstrates that even small structural modifications in the prostaglandin F series dramatically alter pharmacological properties [1]. Furthermore, in vivo functional studies confirm that PGF3α is significantly less protective than PGF2α in gastric mucosal injury models, underscoring that stereochemical and double bond positioning fundamentally determine biological outcomes [2]. The absence of published biological activity for 17-trans PGF3α is precisely what makes it valuable: it serves as a defined isomer with predictable analytical behavior but minimal confounding pharmacology, enabling researchers to discriminate between cis and trans metabolic products in complex biological matrices. Generic substitution with PGF3α or other prostaglandins would introduce unwanted receptor activation or confounding biological signals, defeating the purpose of isomer-specific investigations and rendering experimental controls meaningless .

Quantitative Differentiation Evidence for 17-trans Prostaglandin F3α (CAS 211100-24-2) Versus Closest Comparators


Stereochemical Configuration at C-17: Defined trans (E) Isomer Versus cis (Z) Parent Compound

17-trans Prostaglandin F3α is structurally defined by a trans (E) configuration at the C-17 double bond, in contrast to the naturally occurring PGF3α which possesses a cis (Z) configuration at the equivalent position [1]. This stereochemical difference constitutes the entire basis for selecting this compound: it is the 17-trans isomer, whereas the parent compound PGF3α is the 17-cis isomer. No biological activity has been published for 17-trans PGF3α, while PGF3α has documented albeit limited activity at FP receptors [2]. This differential activity profile directly validates the compound's utility as an isomer-specific analytical standard and negative control.

Isomer discrimination Analytical reference standard Stereochemistry Prostaglandin F3α isomers

Receptor Binding Affinity Class-Level Inference: 3-Series Prostaglandins Show Markedly Reduced FP Receptor Affinity

While no direct receptor binding data exist specifically for 17-trans PGF3α, the parent compound PGF3α (a 3-series prostaglandin derived from EPA) exhibits only 25% affinity at the ovine luteal FP receptor compared to the reference 2-series prostaglandin PGF2α [1]. This class-level inference establishes that 3-series prostaglandins generally possess substantially reduced FP receptor affinity relative to their 2-series counterparts. Given that 17-trans PGF3α is reported to have no published biological activity, it may serve as an appropriate negative control or low-affinity comparator in FP receptor studies where the cis-isomer PGF3α itself shows only 25% relative affinity.

FP receptor Receptor binding Prostaglandin pharmacology EPA metabolites

In Vivo Functional Comparison: 3-Series Prostaglandins Demonstrate Reduced Cytoprotective Efficacy Versus 2-Series Analogs

A direct head-to-head in vivo comparison demonstrated that PGF3α is significantly less protective against ethanol-induced gastric mucosal injury than PGF2α in rats at doses ranging from 0 to 16.8 μmol/kg administered subcutaneously [1]. This finding establishes that the additional double bond between carbons 17 and 18 in 3-series prostaglandins markedly reduces protective effects on gastric mucosa [1]. While this study evaluated the parent compound PGF3α rather than the 17-trans isomer, the data demonstrate a class-level principle: structural variations at the C-17 region of prostaglandin F molecules produce measurable, quantifiable differences in functional in vivo outcomes. Given that 17-trans PGF3α lacks published biological activity, this class-level evidence supports its utility as a negative control or comparator in cytoprotection studies where 2-series prostaglandins serve as positive controls.

Gastric mucosal protection Cytoprotection In vivo pharmacology Ethanol-induced injury

Metabolic Pathway Distinction: 3-Series Prostaglandin Metabolism Differs Quantitatively and Qualitatively from 2-Series

Metabolic studies in rats have demonstrated that prostaglandin F3α is metabolized in a way that is 'both quantitatively and qualitatively different from that of prostaglandin F2α' [1]. Seven urinary metabolites were isolated and identified, with four characterized only tentatively, indicating distinct metabolic processing of the 3-series prostaglandin backbone [1]. This differential metabolism provides a mechanistic rationale for why 17-trans PGF3α, as a potential metabolite of trans dietary fatty acids and an isomer of PGF3α, serves as a valuable tracer or analytical standard for studying trans fatty acid-derived prostaglandin pathways. The structural distinctiveness of the 17-trans isomer makes it particularly useful for discriminating between cis and trans fatty acid metabolic fates in lipidomics and metabolomics applications.

Prostaglandin metabolism EPA metabolites Urinary metabolites Metabolic pathways

Analytical and Physicochemical Characterization: Defined Purity and Solubility Profile for Reproducible Experimental Use

17-trans Prostaglandin F3α is commercially available with defined purity specifications (≥98%) and characterized physicochemical properties that enable reproducible experimental use . The compound demonstrates a specific solubility profile: >100 mg/ml in DMF, DMSO, and Ethanol; >10 mg/ml in PBS pH 7.2; and >6.5 mg/ml in 10 mM Na2CO3 . These defined parameters contrast with the variable purity and characterization that may accompany in-house synthesized or non-validated isomers. The compound is supplied as a 100 μg/ml solution in methyl acetate or as a solid, with recommended storage at -20°C and stability ≥2 years .

Analytical chemistry Solubility Reference standard Quality control

Recommended Research and Analytical Applications for 17-trans Prostaglandin F3α (CAS 211100-24-2)


Isomer Discrimination in Lipidomics and Metabolomics Studies

17-trans PGF3α serves as a definitive reference standard for discriminating between cis and trans isomers of prostaglandin F3α in complex biological matrices. Researchers investigating oxylipin profiles or trans fatty acid metabolism can use this compound as a calibration standard in LC-MS/MS or GC-MS workflows to accurately identify and quantify the 17-trans isomer, which is a potential metabolite of trans dietary fatty acids . Given that PGF3α possesses a cis (Z) configuration at C-17 and demonstrates 25% FP receptor affinity, the 17-trans isomer provides a structurally distinct comparator for isomer-specific analytical method development and validation [1].

Negative Control for FP Receptor Pharmacology Studies

In FP receptor binding and functional assays, 17-trans PGF3α is an appropriate negative or low-activity control compound. The parent compound PGF3α exhibits only 25% affinity at the ovine luteal FP receptor relative to PGF2α, and the 17-trans isomer has no published biological activity . This property enables researchers to establish baseline responses in receptor activation assays, distinguish stereospecific from non-specific receptor interactions, and validate that observed effects are attributable to the cis configuration of active prostaglandin F series compounds rather than non-specific lipid effects [1].

Cytoprotection and Gastric Mucosal Injury Studies

For researchers investigating the structure-activity relationships (SAR) of prostaglandin-mediated cytoprotection, 17-trans PGF3α provides a structurally related but functionally attenuated comparator. Direct comparative studies have established that PGF3α is significantly less protective against ethanol-induced gastric mucosal injury than PGF2α, demonstrating that the additional C-17 double bond markedly reduces protective efficacy . The 17-trans isomer, lacking published biological activity, can serve as an appropriate negative control or baseline comparator in similar cytoprotection models where 2-series prostaglandins (e.g., PGF2α) are employed as positive controls.

Trans Fatty Acid Metabolic Pathway Elucidation

17-trans PGF3α is characterized as a potential metabolite of trans dietary fatty acids , positioning it as a valuable tracer or analytical standard for studies investigating the metabolic fate of trans fatty acids. The compound's defined stereochemistry at C-17 (trans/E configuration) makes it a specific marker for trans fatty acid-derived prostaglandin pathways, distinct from the cis-derived metabolic products. Furthermore, metabolic studies have established that 3-series prostaglandins are metabolized both quantitatively and qualitatively differently from 2-series analogs [1], underscoring the importance of using isomer-specific standards rather than generic prostaglandin references for accurate metabolic pathway mapping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-trans Prostaglandin F3alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.